2-Bromo-3,3-dimethyl-1-butanol

Catalog No.
S13953399
CAS No.
M.F
C6H13BrO
M. Wt
181.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,3-dimethyl-1-butanol

Product Name

2-Bromo-3,3-dimethyl-1-butanol

IUPAC Name

2-bromo-3,3-dimethylbutan-1-ol

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(7)4-8/h5,8H,4H2,1-3H3

InChI Key

GNAVDOXZEVCWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CO)Br

2-Bromo-3,3-dimethyl-1-butanol is an organic compound with the molecular formula C₆H₁₃BrO. It belongs to the class of brominated alcohols, characterized by the presence of a bromine atom attached to a branched carbon chain along with a hydroxyl group. This compound exhibits unique structural features that contribute to its reactivity and applications in organic synthesis.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, yielding 3,3-dimethyl-2-butanol.
  • Elimination Reactions: Under basic conditions, it can lose a hydrogen halide to form alkenes, such as 3,3-dimethyl-1-butene.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the oxidizing agent used.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution and potassium tert-butoxide for elimination reactions. The oxidation can be performed using potassium permanganate or chromium trioxide under acidic conditions.

While specific biological activities of 2-Bromo-3,3-dimethyl-1-butanol are not extensively documented, brominated compounds generally exhibit antimicrobial properties. The reactivity of its bromine atom may also allow it to interact with biological molecules, potentially influencing metabolic pathways or enzyme mechanisms. Further research is needed to elucidate its specific biological effects.

The synthesis of 2-Bromo-3,3-dimethyl-1-butanol can be achieved through various methods:

  • Bromination of 3,3-Dimethyl-2-butanol: This method employs a brominating agent like hydrobromic acid or phosphorus tribromide under mild conditions.
  • Grignard Reaction: Involves the reaction of 3,3-dimethyl-2-butanone with a Grignard reagent (e.g., methylmagnesium bromide) followed by treatment with a brominating agent.

These methods provide efficient routes to synthesize the compound while maintaining high yields.

2-Bromo-3,3-dimethyl-1-butanol is utilized in various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Can be a precursor in the development of pharmaceutical agents.
  • Material Science: Used in the preparation of polymers and advanced materials.

Its unique reactivity makes it valuable for studying enzyme mechanisms and metabolic pathways in biological research.

Research on interaction studies involving 2-Bromo-3,3-dimethyl-1-butanol primarily focuses on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution and elimination reactions allows it to participate in various synthetic pathways. Understanding these interactions can help optimize its use in organic synthesis and material science.

Several compounds share structural similarities with 2-Bromo-3,3-dimethyl-1-butanol:

Compound NameKey FeaturesUniqueness
3,3-Dimethyl-2-butanolLacks the bromine atom; less reactive in substitution reactions.No halogen substituent; primarily an alcohol.
1-Bromo-2-methyl-2-propanolSimilar structure but different steric and electronic properties.Different branching pattern affects reactivity.
2-Bromo-2-methylpropaneA simpler brominated compound without the hydroxyl group.Absence of hydroxyl limits functional versatility.

The uniqueness of 2-Bromo-3,3-dimethyl-1-butanol lies in its combination of both a bromine atom and a hydroxyl group on a branched carbon chain, allowing for a diverse range of

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.01498 g/mol

Monoisotopic Mass

180.01498 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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